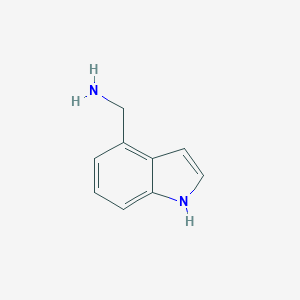

4-Aminomethylindole

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1H-indol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWKPKOXRMLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299654 | |

| Record name | 4-Aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-18-6 | |

| Record name | 3468-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indol 4 Yl Methanamine and Its Analogues

Established Synthetic Routes for the Indole (B1671886) Core

The indole ring is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. Two of the most established routes are the Bischler-Napieralski and the Fischer indole syntheses.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates in the presence of a dehydrating acid catalyst. wikipedia.org While it is most famously used for synthesizing dihydroisoquinolines, its principles can be applied to the formation of indole-related systems. wikipedia.org The reaction typically proceeds by activating the amide carbonyl with a Lewis acid, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), followed by cyclization of the electron-rich aromatic ring onto the activated intermediate. wikipedia.org

The mechanism can vary depending on the specific substrates and conditions, but generally involves the formation of a nitrilium ion or a dichlorophosphoryl imine-ester intermediate, which then undergoes electrophilic attack by the aryl ring. wikipedia.org In the context of indole synthesis, this reaction is not the most common approach for simple indoles but has been ingeniously adapted for creating complex, polycyclic indole alkaloids and spiroindolines. rsc.orgrsc.orgnih.govmit.edu For instance, judicious substrate design can lead to an "interrupted" Bischler-Napieralski reaction, providing access to intricate tetracyclic spiroindoline scaffolds from tryptamine (B22526) derivatives. rsc.orgrsc.org

Table 1: Common Reagents for the Bischler-Napieralski Reaction

| Reagent Type | Examples | Role |

| Dehydrating Agent / Lewis Acid | Phosphoryl chloride (POCl₃), Polyphosphoric acid (PPA), Phosphorus pentoxide (P₂O₅), Tin(IV) chloride (SnCl₄) | Activates the amide for intramolecular cyclization. wikipedia.org |

| Solvent | Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂) | Provides the reaction medium. rsc.orgnih.gov |

| Substrate | β-arylethylamides, N-acyltryptamines | The precursor molecule that undergoes cyclization. wikipedia.orgnih.gov |

Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most widely recognized and versatile method for preparing indoles. sioc-journal.cnnih.gov Discovered in 1883, this reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. nih.govrsc.org The reaction has broad applicability and is a cornerstone in the synthesis of a vast array of natural products and pharmaceuticals containing the indole moiety. rsc.org

The process is valued for its economic and straightforward nature, often starting from readily available materials. sioc-journal.cn The general mechanism, though complex and subject to extensive study, involves a sioc-journal.cnsioc-journal.cn-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to aromatize the ring and form the indole product. nih.gov Modern variations have introduced new catalysts, including zeolites and various Lewis acids, to improve yields and regioselectivity, particularly with unsymmetrical ketones. tandfonline.com Palladium-catalyzed cross-coupling reactions have also been developed to efficiently synthesize the N-aryl hydrazone precursors required for the Fischer synthesis. rsc.org

Functionalization Strategies for (1H-Indol-4-yl)methanamine

Once the indole core is established, the key challenge lies in the regioselective installation of the methylamine (B109427) group at the C4 position.

Selective Introduction of the Amine Group at the 4-Position

Direct functionalization of the indole nucleus at the C4 position is challenging due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position. rsc.orgnih.gov However, recent advances in transition-metal-catalyzed C-H activation have provided powerful tools to overcome this hurdle. rsc.orgresearchgate.net

A prominent strategy involves the use of a directing group at the C3 position, such as a carbonyl group, to steer the metal catalyst to the adjacent C4 position. rsc.orgresearchgate.net This approach facilitates the formation of a stable six-membered metallacycle intermediate, which is favored over the more strained five-membered ring that would result from C2 functionalization. researchgate.net Ruthenium(II) and Iridium(III) catalysts have proven effective for the regioselective C4-amination and amidation of 3-carbonylindoles. rsc.org

Table 2: Catalytic Systems for C4-Functionalization of Indoles

| Catalyst/Metal | Directing Group | Position Functionalized | Reaction Type |

| Ruthenium(II) | Aldehyde (at C3) | C4 | Alkenylation researchgate.net |

| Ruthenium(II) | Carboxaldehyde (at C3) | C4, C5 | Diamidation rsc.org |

| Palladium(II) | Ketone (at C3) | C4 | Acylation researchgate.net |

| Iridium(III) | Carbonyl (at C3) | C4 | Amination rsc.org |

An alternative and highly practical route to (1H-Indol-4-yl)methanamine involves starting with an indole already functionalized at the C4 position. A common precursor is 4-formylindole (B1175567) (indole-4-carboxaldehyde). This aldehyde can be converted to the desired methylamine via reductive amination . This two-step, one-pot process typically involves forming an imine or enamine by reacting the aldehyde with methanamine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Derivatization via the Methylamine Moiety

The primary amine of (1H-Indol-4-yl)methanamine is a versatile functional handle for further molecular elaboration, allowing for the synthesis of a wide range of analogues.

The formation of an amide bond is a fundamental transformation in medicinal chemistry, often used to connect molecular fragments and explore structure-activity relationships. mdpi.comresearchgate.net The primary amine of (1H-Indol-4-yl)methanamine can be readily acylated to form a diverse library of N-((1H-indol-4-yl)methyl)amides.

This transformation is typically achieved by reacting the amine with a carboxylic acid under the influence of a peptide coupling agent. researchgate.net Common coupling systems include the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Alternatively, the amine can be reacted with a more electrophilic carboxylic acid derivative, such as an acyl chloride or an activated ester, usually in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 3: Representative Amide Synthesis from (1H-Indol-4-yl)methanamine

| Carboxylic Acid/Derivative | Coupling Reagents | Base | Product |

| R-COOH | EDC, HOBt | DIPEA | N-((1H-indol-4-yl)methyl)acetamide (where R=CH₃) |

| R-COCl | None | Triethylamine (TEA) | N-((1H-indol-4-yl)methyl)benzamide (where R=Ph) |

| Acetic Anhydride | None | Pyridine (B92270) | N-((1H-indol-4-yl)methyl)acetamide |

Imine Synthesis

The formation of imines, or Schiff bases, represents a fundamental transformation of primary amines such as (1H-Indol-4-yl)methanamine. This reaction typically involves the condensation of the amine with an aldehyde or a ketone. wikipedia.orgnih.gov The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid catalysis or azeotropic removal of water, yields the corresponding imine. wikipedia.org

The electrophilicity of the iminium ion generated from the condensation of an amine and an aldehyde is a driving force for many ring-closure reactions. wikipedia.org The synthesis of imines from their amine precursors can also be achieved through metal-catalyzed activation of the C-H bonds adjacent to the amine group, providing an alternative to traditional condensation methods. whiterose.ac.uk For instance, a mixture of an allylamine (B125299) and an aldehyde in the presence of molecular sieves can be stirred at room temperature to form a crude imine, which can then be used in subsequent reactions without purification. nih.gov

Other Nitrogen-Containing Compounds

The primary amine of (1H-Indol-4-yl)methanamine is a versatile functional group for the synthesis of a wide array of other nitrogen-containing compounds. A common transformation is the formation of amides through acylation. For example, reaction with acylating agents like 2-chloroacetyl chloride in the presence of a base yields the corresponding N-acylated indole derivative. iosrjournals.org This approach has been utilized to synthesize series of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides. iosrjournals.org

Furthermore, (1H-indol-3-yl)alkylamines, analogues of (1H-indol-4-yl)methanamine, can be reacted with carboxylic acids, such as 3-(1H-indol-3-yl)propanoic acid, using coupling agents to form complex propanamide derivatives. researchgate.net These synthetic strategies highlight the utility of the methanamine group in building larger, more complex molecular architectures incorporating the indole scaffold. researchgate.neta2bchem.com

Advanced Synthetic Protocols Involving (1H-Indol-4-yl)methanamine

(1H-Indol-4-yl)methanamine serves as a key precursor in more complex, advanced synthetic protocols, most notably the Pictet-Spengler reaction and its variants, which enable the construction of polycyclic indole alkaloids.

Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to achieve ring closure. wikipedia.org This reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and related indole alkaloids. wikipedia.orgchemrxiv.org The reaction mechanism proceeds through the formation of an iminium ion, which is sufficiently electrophilic to be attacked by the electron-rich indole ring. wikipedia.orgnih.gov While the classical reaction involves nucleophilic attack from the C3 position of a tryptamine (a 3-substituted ethylamine), variants known as iso-Pictet-Spengler reactions occur when the alkylamine chain is attached to other positions of the indole ring. chemrxiv.orgnih.gov These iso-Pictet-Spengler reactions are significantly less studied but provide access to unique and medicinally relevant heterocyclic scaffolds. chemrxiv.orgacs.org

Gold(I)-Catalyzed Iso-Pictet-Spengler Reactions

In recent years, gold(I) complexes have emerged as highly effective catalysts for iso-Pictet-Spengler reactions. chemrxiv.orgacs.orgmdpi.com These reactions can be performed under mild conditions and with low catalyst loadings. mdpi.com Specifically, the reaction of (1H-indol-4-yl)methanamine with various aldehydes in the presence of a catalytic amount of a Au(I) complex leads to the formation of 1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinolines. chemrxiv.orgacs.org This transformation is classified as a C4-iso-Pictet-Spengler reaction, denoting the attachment of the methanamine at the C4 position of the indole. chemrxiv.org These gold-catalyzed reactions expand the utility of the Pictet-Spengler condensation, allowing for the synthesis of diverse polycyclic scaffolds from various regioisomeric indolylalkylamines. chemrxiv.orgacs.org

Mechanistic Pathways of C2- and C4-Iso-Pictet-Spengler Reactions

The mechanism of the gold(I)-catalyzed iso-Pictet-Spengler reaction is proposed to proceed through several key steps. chemrxiv.orgacs.org For the C4-iso-Pictet-Spengler reaction involving (1H-indol-4-yl)methanamine, the proposed pathway is as follows:

Iminium Ion Formation: The reaction initiates with the condensation of (1H-indol-4-yl)methanamine and an aldehyde to form an iminium ion intermediate. wikipedia.orgacs.org

Gold(I) Coordination: The Au(I) catalyst coordinates to the indole ring. acs.org

Nucleophilic Attack: The C3 position of the indole ring, being highly nucleophilic, attacks the electrophilic iminium carbon intramolecularly. nih.govacs.org This cyclization step forms a new six-membered ring.

Rearomatization: A subsequent proton elimination and protodeauration step rearomatizes the pyrrole (B145914) ring of the indole system and regenerates the active Au(I) catalyst, yielding the final 1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinoline (B8671824) product. acs.org

This mechanism contrasts with the classical Pictet-Spengler reaction where the C3-ethylamine (tryptamine) leads to attack from the C2 position. In the C4-iso variant, the geometry favors cyclization via attack of the C3 position onto the side chain. chemrxiv.orgacs.org

Substrate Scope and Functional Group Tolerance

The gold(I)-catalyzed C4-iso-Pictet-Spengler reaction of (1H-indol-4-yl)methanamine has been shown to be compatible with a range of aldehydes, demonstrating good functional group tolerance. acs.org The reaction proceeds efficiently with various aromatic aldehydes, including those bearing electron-donating and electron-withdrawing substituents.

For example, the reaction of (1H-indol-4-yl)methanamine (referred to as 5c in the source) with p-bromobenzaldehyde using the Gagosz catalyst ([{P(t-Bu)2(o-biphenyl)}AuCl]/AgSbF6) at room temperature provides the corresponding 1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinoline product in a 75% isolated yield. acs.org The reaction also tolerates other substitution patterns and functional groups on the aldehyde partner. acs.org

| Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| p-Bromobenzaldehyde | 1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline 4a | 75 | acs.org |

| Benzaldehyde | 1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline 4b | 80 | acs.org |

| m-Trifluoromethylbenzaldehyde | 1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline 4c | 81 | acs.org |

| 4-Quinolinyl Aldehyde | Product 3b | Good | acs.org |

| 4-Pyridyl Aldehyde | Product 3c | Good | acs.org |

| Isophthalaldehyde | Product 3d | 75 | acs.org |

| Aldehyde with Nitrone | Product 3e | 47 | acs.org |

Remarkably, the reaction conditions can tolerate functional groups like nitrones, which are themselves known to be activated by Au(I) complexes. acs.org This broad substrate scope and functional group tolerance make the gold(I)-catalyzed iso-Pictet-Spengler reaction a valuable tool for the synthesis of complex, highly functionalized polycyclic indole derivatives. chemrxiv.orgacs.org

Highly Enantioselective Iso-Pictet-Spengler Reactions

The iso-Pictet-Spengler reaction represents a variation of the classical Pictet-Spengler reaction, offering a direct and efficient pathway to unique indole core structures that are otherwise difficult to access. acs.orguchicago.edu Significant advancements in this area have led to the development of highly enantioselective versions, enabling the synthesis of chiral polycyclic indole derivatives with high stereocontrol. acs.orgmdpi.com These methods are particularly valuable for creating compounds with potential applications in drug discovery. mdpi.com

A noteworthy advancement in the iso-Pictet-Spengler reaction involves the condensation of (1H-Indol-4-yl)methanamine with a variety of α-ketoamides. acs.orgmdpi.com This one-pot reaction is operationally simple and provides direct access to complex heterocyclic structures. acs.org The reaction's success with α-ketoamides as electrophilic partners has expanded the scope of the Pictet-Spengler reaction, which has traditionally been dominated by the use of aldehydes. researchgate.netd-nb.info The use of α-ketoamides is crucial as they can be engaged in various synthetic transformations to produce valuable intermediates and final products. chemrxiv.org

The key to achieving high enantioselectivity in the iso-Pictet-Spengler reaction of (1H-Indol-4-yl)methanamine with α-ketoamides lies in the use of a commercially available chiral silicon Lewis acid. acs.orgmdpi.com This catalyst has proven to be simple, yet remarkably effective in promoting the cyclization step with excellent stereocontrol. acs.org The development of such catalysts has been a significant breakthrough, as traditional chiral Lewis acids have often been found to be less effective for the Pictet-Spengler reaction due to product inhibition. jh.edu The chiral silicon Lewis acid facilitates the formation of the desired products in good yields and with high enantiomeric excess. acs.org

The highly enantioselective iso-Pictet-Spengler reaction between (1H-Indol-4-yl)methanamine and α-ketoamides provides a direct route to 3,3-disubstituted-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinolines. acs.orgmdpi.com This class of compounds represents a relatively underexplored indole-based core structure with significant potential in medicinal chemistry. acs.orgacs.org The ability to generate these complex polycyclic systems in a single, highly stereocontrolled step is a major advantage of this methodology. The reaction has been shown to be applicable to a range of substituted starting materials, allowing for the creation of diverse libraries of these valuable heterocyclic compounds. nih.gov

A study by Leighton et al. demonstrated the successful synthesis of various 3,3-disubstituted-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinolines with generally high levels of enantioselectivity (≥90% ee). acs.org The one-pot procedure developed proved to be both straightforward and effective. acs.org

| Starting Material (Indole) | Starting Material (α-Ketoamide) | Product | Yield (%) | Enantiomeric Excess (%) |

| (1H-Indol-4-yl)methanamine | N-(2,6-difluorophenyl)-2-oxo-2-phenylacetamide | 3-phenyl-3-(2,6-difluorophenylcarbamoyl)-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinoline | 85 | 95 |

| (1H-Indol-4-yl)methanamine | N-(3-(trifluoromethyl)phenyl)-2-oxo-2-phenylacetamide | 3-phenyl-3-(3-(trifluoromethyl)phenylcarbamoyl)-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinoline | 82 | 92 |

| (1H-Indol-4-yl)methanamine | N-(2,6-difluorophenyl)-2-(4-methoxyphenyl)-2-oxoacetamide | 3-(4-methoxyphenyl)-3-(2,6-difluorophenylcarbamoyl)-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinoline | 78 | 90 |

Table 1: Examples of Pyrrolo[4,3,2-de]isoquinolines synthesized via enantioselective Iso-Pictet-Spengler reaction. acs.org

Analogous to the synthesis of pyrrolo[4,3,2-de]isoquinolines, the iso-Pictet-Spengler methodology can be extended to the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. acs.orgencyclopedia.pub This is achieved by using 2-(1H-indol-1-yl)ethanamine as the starting material in the condensation reaction with α-ketoamides, followed by the addition of the chiral silicon Lewis acid. acs.orgnih.govresearchgate.net This reaction provides access to another class of underexplored indole-based heterocycles with potential biological activities. acs.orgnih.gov The synthesis of these compounds has been reported with good yields and high enantioselectivity. encyclopedia.pubnih.govresearchgate.net

Research by Leighton and his team showed that the iso-Pictet-Spengler reaction using 2-(1H-indol-1-yl)ethanamine required minimal optimization and proceeded with high enantioselectivity (86-96% ee) and good yields (55-90%). acs.orgencyclopedia.pubnih.govresearchgate.net

| Starting Material (Indole) | Starting Material (α-Ketoamide) | Product | Yield (%) | Enantiomeric Excess (%) |

| 2-(1H-Indol-1-yl)ethanamine | N-(2,6-difluorophenyl)-2-oxo-2-phenylacetamide | 1-phenyl-1-(2,6-difluorophenylcarbamoyl)-1,2,3,4-tetrahydropyrazino[1,2-a]indole | 90 | 96 |

| 2-(1H-Indol-1-yl)ethanamine | N-(3-(trifluoromethyl)phenyl)-2-oxo-2-phenylacetamide | 1-phenyl-1-(3-(trifluoromethyl)phenylcarbamoyl)-1,2,3,4-tetrahydropyrazino[1,2-a]indole | 88 | 94 |

| 2-(1H-Indol-1-yl)ethanamine | N-(2,6-difluorophenyl)-2-(4-methoxyphenyl)-2-oxoacetamide | 1-(4-methoxyphenyl)-1-(2,6-difluorophenylcarbamoyl)-1,2,3,4-tetrahydropyrazino[1,2-a]indole | 85 | 93 |

Table 2: Synthesis of Pyrazino[1,2-a]indoles via enantioselective Iso-Pictet-Spengler reaction. acs.orgencyclopedia.pubnih.govresearchgate.net

Asymmetric Pictet-Spengler Reactions with other Catalysts

While chiral silicon Lewis acids have proven effective, other catalytic systems have also been successfully employed in asymmetric Pictet-Spengler reactions. These alternative catalysts offer different activation modes and can provide complementary reactivity and selectivity.

Chiral thiourea (B124793) derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the Pictet-Spengler reaction. nih.govharvard.eduacs.orgnih.gov These catalysts operate through a mechanism of hydrogen bonding, activating the electrophile and controlling the stereochemical outcome of the reaction. nih.govacs.orgnih.gov In the context of the Pictet-Spengler reaction, chiral thioureas, often in combination with a co-catalyst like benzoic acid, have been shown to promote the cyclization of tryptamine derivatives with a broad range of aldehydes and ketones, affording chiral tetrahydro-β-carbolines in high enantioselectivity. jh.edunih.govharvard.edu

The mechanism of catalysis involves the thiourea stabilizing various intermediates and transition states through a network of hydrogen bonds. nih.govharvard.eduacs.orgnih.gov Kinetic and computational studies have provided evidence that the rearomatization step, involving deprotonation of the pentahydro-β-carbolinium ion intermediate by a chiral thiourea-carboxylate complex, is both rate-determining and enantioselectivity-determining. nih.govharvard.edunih.gov This co-catalysis model has been successfully applied to achieve high enantioselectivity for a wide array of substrates. jh.eduharvard.edu

| Tryptamine Derivative | Aldehyde/Ketone | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) |

| Tryptamine | Isovaleraldehyde | Chiral Thiourea + Benzoic Acid | 1-isopropyl-1,2,3,4-tetrahydro-β-carboline | 97 | 95 |

| 5-Methoxytryptamine | Benzaldehyde | Chiral Thiourea + Benzoic Acid | 1-phenyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline | 95 | 93 |

| Tryptamine | Acetone | Chiral Thiourea + Benzoic Acid | 1,1-dimethyl-1,2,3,4-tetrahydro-β-carboline | 88 | 90 |

Table 3: Examples of Asymmetric Pictet-Spengler Reactions Catalyzed by Chiral Thiourea Derivatives. jh.edunih.govharvard.edu

Chiral Phosphoric Acid Catalysis

Chiral Brønsted acids, particularly phosphoric acids (CPAs), have emerged as powerful organocatalysts for the enantioselective synthesis of indole-containing molecules. This method leverages the ability of the CPA to act as a chiral proton source, activating substrates and controlling the stereochemical outcome of the reaction. CPAs are particularly effective in Friedel-Crafts reactions, Pictet-Spengler reactions, and various cascade sequences involving indole nucleophiles. dicp.ac.cnresearchgate.netdicp.ac.cn

In a typical application, the CPA protonates an electrophile, such as an imine, forming a chiral ion pair with the conjugate base of the acid. The indole then attacks this activated complex in a highly face-selective manner, dictated by the chiral environment of the catalyst. This approach provides efficient access to optically active indolylmethanamines and related structures. researchgate.netacs.org For instance, the enantioselective Friedel-Crafts reaction of indoles with imines, catalyzed by BINOL-derived phosphoric acids, can produce 3-indolyl methanamine derivatives with exceptional enantioselectivities, often exceeding 99% ee. acs.org

Researchers have also developed CPA-catalyzed Pictet-Spengler reactions using 2-(1H-indolyl)aniline derivatives and isatins to construct enantioenriched spiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones, which bear complex quaternary stereocenters. dicp.ac.cn Similarly, CPAs facilitate cascade reactions, such as the condensation/amine addition cascade between 2-(1H-indolyl)anilines and fluorinated ketones, to yield fluorinated aminals with high yields and enantiopurity. dicp.ac.cn

Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Reactions for Indole Derivatives

| Catalyst Type | Reaction | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| BINOL-derived Phosphoric Acid | Friedel-Crafts Reaction | Indoles, Imines | 3-Indolyl Methanamines | Up to 93% | >99% | acs.org |

| (R)-TRIP derivative | Pictet-Spengler Reaction | 2-(1H-indolyl)anilines, Isatins | Spiroindolin-2-ones | Excellent | Up to >99% | dicp.ac.cn |

| Chiral Phosphoric Acid (R)-4a | Condensation/Amine Addition | 2-(1H-indolyl)aniline, Trifluoromethyl Phenyl Ketone | Fluorinated 5,6-dihydroindolo[1,2-c]quinazolines | 61% | 92% | dicp.ac.cn |

Iridium-Catalyzed Intramolecular Friedel-Crafts-Type Allylic Alkylation

Iridium catalysis provides a highly effective method for the asymmetric synthesis of complex indole alkaloids, particularly through intramolecular allylic alkylation reactions. thieme-connect.comacs.org This strategy typically involves an iridium complex with a chiral ligand that activates an allylic carbonate or alcohol tethered to an indole nucleus. The subsequent intramolecular Friedel-Crafts-type cyclization proceeds with high chemo- and enantioselectivity to form polycyclic indole structures, such as tetrahydrocarbolines. thieme-connect.comacs.org

A notable advancement is the cooperative use of copper and iridium catalysts for the asymmetric allylic alkylation of an azomethine ylide with a 4-indolyl allylic carbonate, followed by an intramolecular Friedel-Crafts reaction. nih.govrsc.org This dual catalytic system allows for the construction of complex azepino[3,4,5-cd]-indoles, which are challenging seven-membered N-heterocycles, with excellent control over both diastereoselectivity and enantioselectivity. nih.govrsc.org The reaction generates a π-allyl-iridium species that participates in a formal (3+4) cycloaddition, showcasing a novel route to these important scaffolds. nih.govrsc.org

The choice of the chiral ligand, often a phosphoramidite, is critical for achieving high stereoselectivity. nih.gov This methodology has proven versatile, enabling the synthesis of a range of substituted tetrahydrocarbolines and related polycyclic indoles under mild conditions. thieme-connect.comacs.org

Table 2: Iridium-Catalyzed Synthesis of Polycyclic Indole Derivatives

| Catalytic System | Reaction Type | Key Substrate | Product Scaffold | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Ir-complex with Chiral Ligand | Intramolecular Allylic Alkylation | 2-Indolyl Allyl Carbonates | Tetrahydrocarbolines | High | Excellent enantioselectivity | acs.org |

| Cooperative Cu/Ir Catalysis | Asymmetric Allylic Alkylation / Intramolecular Friedel-Crafts | 4-Indolyl Allylic Carbonates | Azepino[3,4,5-cd]-indoles | 55% | 18:1 dr, 99% ee | nih.govrsc.org |

Multi-component Reactions (MCRs) for Novel Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. rug.nl This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rug.nlrsc.org Indoles are frequently used as key building blocks in MCRs to produce novel heterocyclic scaffolds of pharmaceutical interest. rsc.org

Various MCRs, such as the Ugi, Passerini, and Mannich reactions, have been adapted for the synthesis of indole derivatives. rug.nlrug.nl For example, a one-pot, four-component reaction involving indole, an aldehyde, an amine (or ammonia), and a fourth component can lead to highly substituted pyridine or imidazole (B134444) derivatives fused or attached to an indole ring. rsc.org

A specific three-component reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to synthesize 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, demonstrating a straightforward approach to functionalized furanones containing an indole fragment. mdpi.com The attractiveness of MCRs lies in their operational simplicity and the direct assembly of complex molecular architectures from readily available starting materials. rsc.orgmdpi.com

Table 3: Examples of Multi-component Reactions for Indole-based Scaffolds

| Reaction Name/Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Four-component reaction | 2-Arylindole-3-carbaldehydes, Anilines, Benzil, Ammonium acetate | Tetra-arylimidazoles | One-pot condensation, good anti-urease activity of products. | rsc.org |

| Telescoped three-component reaction | Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | 4-(1H-indol-3-yl)furan-2(5H)-one | Atom economy, simple process, easy isolation. | mdpi.com |

| Azido-Ugi four-component reaction | Aldehyde, Tritylamine, Isocyanide, Azidotrimethylsilane | Tetrazole-linked Imidazo[1,5-a]pyridines | Forms bis-heterocyclic systems via a key pyridin-2-yl(1H-tetrazol-5-yl)methanamine intermediate. | nih.gov |

Tandem Reactions

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential transformations that occur in a single synthetic operation without the need to isolate intermediates. iitj.ac.in This strategy is highly efficient for building molecular complexity and is particularly valuable in the total synthesis of natural products like indole alkaloids. iitj.ac.inchinesechemsoc.org Tandem reactions offer significant advantages, including reduced waste, time, and resource consumption, by minimizing purification steps. iitj.ac.in

A variety of tandem processes have been designed to construct the core structures of indole alkaloids. For instance, researchers have developed an oxidation/Pictet-Spengler reaction sequence that enables the one-step synthesis of tetrahydro-β-carbolines from tryptamine and an alcohol. autm.net Another powerful approach is a reduction-initiated tandem reaction of a 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione, which proceeds through a reduction/condensation/fragmentation/cyclization sequence to afford 2,3-disubstituted indoles. researchgate.net

Catalytic asymmetric tandem reactions have also been developed, such as a copper-catalyzed process involving tertiary enamides, which leads to the synthesis of optically pure indolizino[8,7-b]indole derivatives with high yields and excellent stereoselectivity. rsc.org These sophisticated reaction cascades demonstrate the power of tandem strategies to rapidly assemble complex, polycyclic indole frameworks from simple precursors. chinesechemsoc.orgrsc.org

Table 4: Selected Tandem Reactions for the Synthesis of Indole Alkaloid Cores

| Reaction Type | Key Transformation | Starting Materials | Product Core | Catalyst/Reagent | Reference |

|---|---|---|---|---|---|

| Oxidation/Pictet-Spengler Cascade | Oxidation followed by cyclization | Tryptamine, Alcohol | Tetrahydro-β-carbolines | Not specified | autm.net |

| [2+2+2] Tandem Cyclization | Diastereoselective cyclization | Tryptamine derivative, Methylene (B1212753) malonate | Tetracyclic Spiroindoline | Not specified | chinesechemsoc.org |

| Reduction-initiated Cascade | Reduction/Condensation/ Fragmentation/Cyclization | 2-allyl-2-(2-nitrophenyl) cyclohexane-1,3-dione | 2,3-disubstituted Indoles | Zn, HOAc | researchgate.net |

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a cornerstone technique for combinatorial chemistry and the generation of large compound libraries for drug discovery. acs.orgacs.org In SPS, molecules are built step-by-step on an insoluble polymer support, which simplifies the purification process to simple filtration and washing. acs.orgaalto.fi This methodology has been successfully applied to the synthesis of diverse indole derivatives. aalto.firesearchgate.net

A key element of SPS is the choice of linker, which tethers the initial substrate to the solid support and is cleaved at the end of the synthesis to release the final product. Various linkers, including acid-labile Wang-type linkers and sulfonyl linkers, have been employed for indole synthesis. acs.orgresearchgate.net Classic indole syntheses, such as the Fischer indole synthesis, have been adapted to the solid phase. acs.org In one approach, a ketone is attached to a resin, converted to a hydrazone, and then subjected to acidic conditions that simultaneously cleave the product from the resin and catalyze the cyclization to form the indole ring. acs.org

Palladium-catalyzed reactions, such as the Heck reaction and heteroannulation of 2-iodoanilines, have also proven effective on solid supports for constructing the indole nucleus. aalto.firesearchgate.net These methods allow for the creation of libraries of substituted indoles, such as naltrindole (B39905) derivatives and peptide-indole conjugates, demonstrating the versatility of SPS in medicinal chemistry. acs.orgbohrium.com

Table 5: Solid-Phase Synthesis Strategies for Indole Derivatives

| Synthesis Method | Linker Type | Key Reaction | Product Type | Advantages | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Wang linker | One-pot release and cyclization | Naltrindole derivatives | No additional release step needed. | acs.org |

| Palladium-catalyzed Cyclization | Not specified | Heteroannulation of 2-iodoaniline (B362364) and alkyne | Substituted indoles | General method for N- and O-heterocycles. | researchgate.net |

| Intramolecular Heck Reaction | Not specified | Cyclization of o-halo-N-allylaniline | Indoles | Good yield and high purity. | aalto.fi |

| Peptide Synthesis | 2-Chlorotrityl chloride (2-CTC) resin | Solid phase peptide synthesis (SPPS) | Peptide-indole-3-carboxylic acid conjugates | Automated synthesis for peptide-heterocycle hybrids. | bohrium.com |

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. core.ac.ukacs.org This approach is particularly advantageous for producing single-enantiomer chiral compounds, which are crucial in the pharmaceutical industry. core.ac.uk Several biocatalytic methods have been developed for the synthesis of chiral amines and other intermediates relevant to the (1H-Indol-4-yl)methanamine scaffold.

Enzymes such as hydrolases, lyases, and dehydrogenases are widely used. acs.org For example, pantothenate synthetase from E. coli has been shown to have a broad amine substrate scope, catalyzing the condensation of various amines, including tryptamine, with (R)-pantoic acid to form amide products with excellent conversion rates. rug.nl Similarly, lyases can catalyze the stereoselective addition of amines to C=C bonds. EDDS lyase, for instance, facilitates the hydroamination of fumaric acid with various arylamines to produce N-arylated aspartic acids with exceptional enantiomeric excess (>99% ee). acs.org

Another powerful strategy involves the use of tryptophan synthase (TrpB), which can generate 4-hydroxy-L-tryptophan from 4-hydroxyindole (B18505) and L-serine. researchgate.net This enzymatic step can be part of a one-pot, multi-enzyme cascade to produce complex indole derivatives like psilocybin, showcasing the potential for step-economic biocatalytic pathways. researchgate.net These enzymatic transformations offer sustainable and highly selective alternatives to traditional chemical synthesis. core.ac.ukacs.org

Table 6: Examples of Biocatalytic Transformations for Indole-Related Compounds

| Enzyme/System | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pantothenate Synthetase (E. coli) | Amide bond formation | (R)-Pantoic acid, Tryptamine | N-(2-(1H-indol-3-yl)ethyl)-2,4-dihydroxy-3,3-dimethylbutanamide | Broad amine scope, >99% conversion. | rug.nl |

| EDDS Lyase | Hydroamination | Fumaric acid, Arylamines | (S)-N-Arylated Aspartic Acids | High conversion, >99% ee. | acs.org |

| Tryptophan Synthase (TrpB) | Tryptophan synthesis | 4-Hydroxyindole, L-Serine | 4-Hydroxy-L-tryptophan | Key step in multi-enzyme cascades. | researchgate.net |

| Leucine Dehydrogenase | Reductive amination | Keto acids, Ammonia | Chiral amino acids | Requires NADH cofactor, >99.5% ee. | core.ac.uk |

Structure Activity Relationship Sar Studies of 1h Indol 4 Yl Methanamine Derivatives

Exploration of Structural Modifications for Enhanced Biological Activity

The biological activity of (1H-Indol-4-yl)methanamine derivatives can be significantly enhanced through strategic structural modifications. Key areas of modification include the amine terminus, the alkyl chain connecting the amine to the indole (B1671886) core, and substitutions on both the indole and an additional aryl moiety.

A notable example is the development of 4-indolyl arylalkylamines as potent monoamine reuptake inhibitors. emory.edunih.gov In a series of these compounds, modifications to the aryl group attached to the alkyl chain led to substantial changes in binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For instance, the introduction of dichloro substituents on a phenyl ring attached to the butan-1-amine side chain was a key modification in designing potent inhibitors. emory.edunih.gov

Furthermore, stereochemistry plays a critical role in the biological activity of these derivatives. Studies comparing enantiomerically pure series of 4-indolyl arylalkylamines have shown considerable differences in binding selectivity between the monoamine transporters, underscoring the importance of the three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the target protein. emory.edunih.gov The (S)-enantiomer of 4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine, for example, emerged as a potent dual inhibitor of DAT and SERT, highlighting how a specific stereoisomer can possess a distinct and potent biological profile. emory.edunih.gov

Pharmacophore Elucidation

The pharmacophore for (1H-Indol-4-yl)methanamine derivatives, particularly those acting as monoamine transporter inhibitors, can be elucidated from the structure-activity relationship data. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For this class of compounds, the key pharmacophoric features include:

An Aromatic Moiety: The 1H-indole ring system serves as a crucial hydrophobic and aromatic feature that engages in interactions with the biological target.

A Cationic Amine: The methanamine side chain provides a protonatable nitrogen atom, which is typically essential for binding to monoamine transporters. This feature often forms a salt bridge with a conserved aspartate residue in the transporter's binding site. nih.gov

A Second Aromatic Group: In many potent derivatives, an additional aryl group (e.g., a substituted phenyl ring) is present, contributing to the binding affinity through hydrophobic and aromatic interactions. emory.edunih.gov

A Specific Spatial Arrangement: The distance and relative orientation between the indole ring, the second aryl group, and the cationic amine are critical. This spatial relationship is dictated by the alkyl chain linker and the stereochemistry of the molecule. emory.edunih.gov

General pharmacophore models for monoamine reuptake inhibitors often feature an amine and an aryl group separated by two to four sp3 hybridized carbon atoms, a pattern that is consistent with the structure of active (1H-Indol-4-yl)methanamine derivatives. researchgate.net The precise arrangement of these features determines the compound's affinity and selectivity for different monoamine transporters. nih.govresearchgate.net

Influence of Substituents on Reactivity and Selectivity

Substituents on the (1H-Indol-4-yl)methanamine scaffold have a profound influence on the reactivity and, more importantly, the selectivity of the compounds towards their biological targets. The electronic and steric properties of these substituents can fine-tune the interaction with the target protein.

In the case of 4-indolyl arylalkylamines, substituents on the terminal aryl ring are critical for determining selectivity across the dopamine, serotonin, and norepinephrine transporters. emory.edunih.gov For example, the presence and position of chloro groups on the phenyl ring of 4-phenyl-4-(1H-indol-4-yl)-N-methylbutan-1-amine derivatives dramatically alter the binding profile. A 3,4-dichloro substitution pattern was found to confer potent inhibitory activity at both the dopamine and serotonin transporters. emory.edunih.gov This suggests that the electronic landscape and the specific hydrophobic interactions provided by this substitution pattern are favorable for binding to DAT and SERT, but less so for NET.

SAR in the Context of Specific Biological Targets

The structure-activity relationships of (1H-Indol-4-yl)methanamine derivatives are best understood when examined in the context of their specific biological targets, such as enzymes and receptors.

Enzyme Inhibition Profiles

While the primary focus of research on (1H-Indol-4-yl)methanamine derivatives has been on receptor and transporter binding, the general scaffold of indole-containing compounds is known to interact with various enzymes. For instance, indole derivatives can act as inhibitors of enzymes like 15-lipoxygenases. mdpi.com The inhibitory mechanism often involves the indole nucleus and specific functional groups forming hydrogen bonds and hydrophobic interactions within the enzyme's active or allosteric sites. However, specific and detailed enzyme inhibition data for a series of (1H-Indol-4-yl)methanamine derivatives are not extensively documented in the reviewed literature. The activity of these compounds is predominantly characterized by their interactions with membrane-bound transporters and receptors.

Receptor Binding Affinities

The most well-defined SAR for (1H-Indol-4-yl)methanamine derivatives comes from their binding affinities at monoamine transporter proteins, which function as receptor-like targets for these ligands. A study on 4-indolyl arylalkylamines provided key data on their affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). emory.edunih.gov

The investigation revealed that both the nature of the aromatic system (indole vs. naphthyl) and the stereochemistry of the molecule are critical determinants of affinity and selectivity. For the 4-indolyl series, the (S)-enantiomers generally displayed different selectivity profiles compared to their (R)-counterparts.

Below is a table summarizing the binding affinities (Ki, nM) of key (1H-Indol-4-yl)methanamine derivatives for the human monoamine transporters.

| Compound | Stereochemistry | Aryl Group | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|---|

| 1 | (S) | Phenyl | 1400 | >10000 | >10000 |

| 2 | (R) | Phenyl | 3100 | >10000 | >10000 |

| 3 | (S) | 3,4-Dichlorophenyl | 29 | 54 | 1400 |

| 4 | (R) | 3,4-Dichlorophenyl | 1200 | 320 | >10000 |

Data sourced from Manning et al., Bioorg Med Chem Lett., 2009. emory.edunih.gov

The data clearly illustrates a significant increase in potency at DAT and SERT upon the introduction of a 3,4-dichlorophenyl group (Compound 3 vs. Compound 1). Furthermore, a dramatic difference in affinity is observed between the (S) and (R) enantiomers, with the (S)-enantiomer (Compound 3) being substantially more potent at DAT than its (R)-counterpart (Compound 4). emory.edunih.gov This highlights a stringent stereochemical requirement for effective binding, suggesting a well-defined orientation within the transporter's binding pocket.

Medicinal Chemistry Applications and Therapeutic Potential

Development of Bioactive Molecules

The structural framework of (1H-Indol-4-yl)methanamine, featuring a reactive aminomethyl group at the 4-position of the indole (B1671886) ring, provides a versatile platform for the synthesis of a diverse range of bioactive molecules. Medicinal chemists utilize this scaffold to design and synthesize novel derivatives with tailored pharmacological profiles. The indole ring itself can be substituted at various positions, while the primary amine of the methanamine moiety serves as a key handle for the introduction of different functional groups and pharmacophores.

Current research trajectories for (1H-Indol-4-yl)methanamine and related scaffolds are centered on the synthesis of novel derivatives. This involves modifying the indole ring or the aminomethyl side chain to generate new compounds with potentially enhanced biological activities. The synthesis of such indole structures often entails multi-step reactions commencing from simpler indole precursors . The primary focus of this research is the investigation of the biological effects of these compounds and their derivatives .

Central Nervous System (CNS)-Targeting Agents

The physicochemical properties of indole derivatives often make them suitable candidates for CNS-targeting drugs. The indole nucleus is a common feature in many compounds that act on the central nervous system researchgate.net. The ability of a molecule to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy as a CNS agent. The structural characteristics of (1H-Indol-4-yl)methanamine and its derivatives can be optimized to enhance BBB penetration, thereby allowing them to reach their therapeutic targets within the brain.

The design of CNS drugs requires a careful balance of properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. The (1H-Indol-4-yl)methanamine scaffold offers the flexibility to modulate these properties through chemical modification, enabling the development of compounds with improved brain permeability and target engagement.

Modulation of Neurotransmitter Systems

Many neurological and psychiatric disorders are associated with dysregulation of neurotransmitter systems. Indole-containing compounds have a well-established history of interacting with various neurotransmitter receptors, owing in part to the structural resemblance of the indole core to endogenous signaling molecules like serotonin (B10506).

Derivatives of indole-3-methanamine, a positional isomer of the title compound, have been shown to act as ligands for the 5-HT₄ receptor openmedicinalchemistryjournal.com. This highlights the potential of the aminomethylindole scaffold to modulate serotonergic signaling. Furthermore, indole derivatives have been investigated as potent serotonin agonists openmedicinalchemistryjournal.com. The specific substitution pattern of (1H-Indol-4-yl)methanamine offers a unique opportunity to explore novel interactions with a range of neurotransmitter receptors, including but not limited to serotonin, dopamine (B1211576), and norepinephrine (B1679862) receptors. The development of derivatives with high affinity and selectivity for specific receptor subtypes is a key objective in this area of research.

Potential in Treating Neurological Disorders

The ability of (1H-Indol-4-yl)methanamine derivatives to act as CNS-targeting agents and modulate neurotransmitter systems underscores their potential in the treatment of a spectrum of neurological and psychiatric conditions.

Dysfunction of the serotonergic and dopaminergic systems is a cornerstone of the neurobiology of depression. Given the structural similarities of the indole nucleus to serotonin, it is a prime candidate for the development of antidepressant agents. Research into multitarget-directed ligands has explored indole derivatives for their ability to interact with key proteins implicated in major depressive disorder, such as the serotonin transporter (SERT) and dopamine D2 receptors.

Anxiolytic drugs often target neurotransmitter systems that are also modulated by indole compounds. The development of (1H-Indol-4-yl)methanamine-based molecules with specific activities at receptors involved in anxiety, such as certain serotonin and GABA receptor subtypes, represents a promising avenue for the discovery of novel anti-anxiety medications. Preclinical studies using various animal models are essential to evaluate the anxiolytic-like effects of these new chemical entities jppres.com.

There is a growing interest in the development of indole-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The multifaceted nature of these disorders often requires therapeutic agents that can address multiple pathological processes, such as protein aggregation, oxidative stress, and neuroinflammation. The versatility of the (1H-Indol-4-yl)methanamine scaffold allows for the incorporation of pharmacophoric features designed to target these diverse mechanisms. For instance, novel indole-based 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and evaluated for their neuroprotective effects, suggesting a potential strategy for the development of treatments for Alzheimer's disease nih.gov.

Anti-inflammatory Properties of Indole-Based Compounds

Indole derivatives have been extensively investigated for their anti-inflammatory effects. A well-known example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) featuring an indole core, which is widely used to alleviate pain, fever, and inflammation nih.gov. The anti-inflammatory action of many indole compounds stems from their ability to modulate key inflammatory pathways.

Recent research has focused on developing novel indole derivatives that can target specific components of the inflammatory cascade, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways nih.gov. The COX enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation nih.gov. Some indole-based compounds have demonstrated selective inhibition of COX-2 over COX-1. This selectivity is a desirable trait in anti-inflammatory drugs as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors chesci.com. For instance, a study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives revealed that certain substitutions led to significant anti-inflammatory activity with selective COX-2 inhibition nih.gov.

Researchers have also explored the dual inhibition of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) by indole derivatives. Both enzymes are involved in increasing the levels of arachidonic acid, a precursor to inflammatory mediators chesci.com. By simultaneously inhibiting these enzymes, a more potent anti-inflammatory effect may be achieved chesci.com. The structural versatility of the indole nucleus allows for modifications that can enhance potency and selectivity, making it a valuable scaffold for the design of new anti-inflammatory agents nih.govchesci.com.

| Compound Class | Mechanism of Action | Significance |

|---|---|---|

| Indole-based NSAIDs (e.g., Indomethacin) | Inhibition of cyclooxygenase (COX) enzymes nih.govnih.gov | Reduction of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. |

| Novel Indole Derivatives | Modulation of NF-κB and selective COX-2 inhibition nih.govchesci.com | Offers potential for more targeted anti-inflammatory therapy with fewer side effects. |

| Indole-based Dual Inhibitors | Inhibition of cPLA2α and FAAH chesci.com | Decreases arachidonic acid levels, a key inflammatory precursor. |

Antioxidant Properties of Indole-Based Compounds

The indole nucleus is a key feature in many compounds with significant antioxidant properties researchgate.neteurekaselect.com. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. The indole ring's high resonance stability and low activation energy barrier in reactions with free radicals contribute to its antioxidant capabilities unica.it.

A series of synthetic indole–phenolic compounds have demonstrated notable metal-chelating properties, particularly in sequestering copper ions, which can catalyze the formation of ROS nih.gov. These compounds also showed protective effects against oxidative stress in neuroblastoma cells, preserving cell viability in the presence of hydrogen peroxide nih.gov. The ability of these indole derivatives to act as multifunctional neuroprotectors, combining chelating and antioxidant properties, makes them promising candidates for the development of therapies for neurodegenerative diseases like Alzheimer's disease nih.gov.

The antioxidant potential of indole derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the reducing power assay eurekaselect.com. Certain synthesized indole derivatives have shown potency comparable to the standard antioxidant, ascorbic acid, in these assays eurekaselect.com. These findings highlight the potential of the indole scaffold in the design and development of novel and effective antioxidant agents eurekaselect.com.

| Compound/Derivative | Antioxidant Activity | Assay Method | Reference |

|---|---|---|---|

| Indole-phenolic compounds | Metal-chelating (copper ions), neuroprotective against H2O2-induced stress | MTT assay in SH-SY5Y cells | nih.gov |

| Indole derivative 5a | IC50 = 1.01±0.22 µg/mL | DPPH assay | eurekaselect.com |

| Indole derivative 5k | IC50 = 1.21 ± 0.07 µg/mL | DPPH assay | eurekaselect.com |

| Indole derivative 5a | EC50 = 23 ± 1.00 µg/mL | Reducing power assay | eurekaselect.com |

| Indole derivative 5h | EC50 = 26±2.42 µg/mL | Reducing power assay | eurekaselect.com |

Anticancer Effects of Indole-Based Compounds

The indole scaffold is a "privileged scaffold" in the design of anticancer agents due to its presence in numerous natural and synthetic compounds with potent antiproliferative activity mdpi.comnih.gov. Indole-based compounds can exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of key enzymes involved in cell signaling, and induction of apoptosis unica.itmdpi.com.

Naturally occurring indole alkaloids like vincristine (B1662923) and vinblastine (B1199706) are well-established chemotherapeutic agents used in the treatment of various cancers nih.gov. Synthetic indole derivatives have also shown significant promise. For example, a series of novel indole-based sulfonohydrazide derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. One compound, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, demonstrated promising inhibition of both MCF-7 and MDA-MB-468 cancer cells with IC50 values of 13.2 µM and 8.2 µM, respectively nih.govacs.org.

Indole derivatives can also target specific molecular pathways that are dysregulated in cancer. Some compounds have been shown to inhibit tubulin polymerization, a critical process for cell division mdpi.com. Others act as inhibitors of protein kinases, which are often overactive in cancer cells nih.gov. The ability of indole compounds to induce apoptosis, or programmed cell death, is another important mechanism of their anticancer activity unica.it. The diverse mechanisms of action and the potential for chemical modification make indole-based compounds a continuing focus of anticancer drug discovery mdpi.comaip.org.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (breast cancer) | 13.2 µM | Not specified | nih.govacs.org |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (breast cancer) | 8.2 µM | Not specified | nih.govacs.org |

| Methoxy-substituted indole curcumin (B1669340) derivative | Hep-2 (laryngeal cancer) | 12 µM | Not specified | nih.gov |

| Methoxy-substituted indole curcumin derivative | A549 (lung cancer) | 15 µM | Not specified | nih.gov |

| Methoxy-substituted indole curcumin derivative | HeLa (cervical cancer) | 4 µM | Not specified | nih.gov |

Inhibition of Specific Enzymes

The versatility of the indole scaffold extends to its ability to inhibit specific enzymes implicated in various diseases.

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) nih.govhilarispublisher.com. Inhibitors of PDE5 have been successfully developed for the treatment of erectile dysfunction and pulmonary arterial hypertension nih.gov. Recently, the therapeutic potential of PDE5 inhibitors has been explored for other conditions, including Alzheimer's disease and cancer nih.govacs.org.

Researchers have successfully modified existing quinoline (B57606) and naphthyridine compounds into novel indole-containing PDE5 inhibitors. By replacing an amine group with an amide group, a potent analogue, compound 14a , was identified with an IC50 of 16.11 nM nih.govacs.org. Molecular docking simulations have highlighted the importance of the amide group for the interaction between the drug and the target enzyme nih.gov. This discovery opens new avenues for the development of indole-based PDE5 therapeutics nih.govacs.org.

Bacterial enoyl-acyl carrier protein reductase (FabI) is a key enzyme in the bacterial fatty acid biosynthesis pathway and represents an attractive target for the development of new antibacterial agents nih.govacs.org. The inhibition of FabI can disrupt the bacterial cell membrane synthesis, leading to bacterial cell death.

A series of indole naphthyridinones have been developed as potent inhibitors of FabI. Through iterative medicinal chemistry, guided by X-ray crystal structure analysis, compounds with significant potency against FabI-containing organisms have been synthesized nih.govacs.org. Some of these inhibitors have demonstrated potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus nih.govresearchgate.net. Interestingly, during the optimization of FabI inhibitory activity, some compounds were also found to have activity against FabK, another enoyl-ACP reductase found in pathogens like Streptococcus pneumoniae and Enterococcus faecalis, thereby broadening their antimicrobial spectrum nih.govresearchgate.net.

Serine/threonine kinases are a large family of enzymes that play critical roles in cell signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them important targets for cancer therapy.

Indole-based compounds have emerged as potent inhibitors of various serine/threonine kinases. For example, indolocarbazoles, such as staurosporine (B1682477), are broad-spectrum kinase inhibitors that show high affinity for the STE20 family of kinases, which includes p21-activated kinase 1 (PAK1) nih.gov. While staurosporine itself has poor target selectivity, its indolocarbazole scaffold has been a starting point for the development of more selective PAK1 inhibitors nih.gov.

Furthermore, 7-azaindole (B17877) derivatives have been discovered as a novel series of PAK1 inhibitors rsc.org. Structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity against other kinases rsc.org. Other indole-based structures have been investigated as inhibitors of different serine/threonine kinases, including cyclin-dependent kinases (CDKs) like CDK2 and CDK9, and Aurora kinases, all of which are crucial for cell cycle progression and are attractive targets for anticancer drug development depositolegale.it.

Unable to Generate Article on "(1H-Indol-4-yl)methanamine" Due to Lack of Scientific Literature

An extensive review of available scientific literature has found no direct evidence linking the chemical compound (1H-Indol-4-yl)methanamine to the specific medicinal chemistry applications and synthetic pathways requested. The inquiry, which focused on the compound's role in orexin (B13118510) receptor antagonism and as a precursor for certain alkaloid scaffolds, did not yield relevant data to construct the specified article.

The outlined topics for the article included:

Orexin Receptor Antagonism: Specifically, its selectivity for OX1 and OX2 receptors and its effects on sleep architecture.

Synthesis of Alkaloid Scaffolds: Its use in creating Tetrahydro-β-carbolines (THBCs), Tetrahydro-γ-carbolines (THGCs), and Indolo[3,4-cd] beilstein-journals.orgbenzazepines.

Research into these areas consistently points to different indole-containing precursors. For instance, the synthesis of Tetrahydro-β-carbolines traditionally employs tryptamine (B22526), which is (1H-indol-3-yl)ethanamine, via reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations. Similarly, literature on the synthesis of Tetrahydro-γ-carbolines and various orexin receptor antagonists describes molecular scaffolds that are not derived from the specific (1H-Indol-4-yl)methanamine isomer.

Without verifiable research findings that directly associate (1H-Indol-4-yl)methanamine with orexin receptor modulation or the synthesis of the mentioned alkaloid structures, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The fundamental premise of the request is not supported by the currently available scientific data.

Request for Article on "(1H-Indol-4-yl)methanamine" in Spirooxindole Tetrahydro-β-carboline Chemistry Cannot Be Fulfilled Due to Lack of Specific Research Data

Following a comprehensive series of targeted searches, it has been determined that there is a lack of available scientific literature detailing the specific use of "(1H-Indol-4-yl)methanamine" in the synthesis and medicinal chemistry of spirooxindole tetrahydro-β-carbolines. The user's request for an article focusing solely on this chemical compound within the specified context cannot be fulfilled at this time.

In contrast, "(1H-Indol-4-yl)methanamine" features an aminomethyl group at the C4 position of the indole nucleus. The structural difference is significant, as the position of the aminoalkyl side chain on the indole ring dictates the regiochemical outcome of the Pictet-Spengler cyclization. A reaction involving a 4-substituted indoleamine would be expected to yield a different isomeric carboline framework, likely a tetrahydro-γ-carboline derivative, rather than the requested tetrahydro-β-carboline structure.

While the searches did yield information on the synthesis and biological importance of various tetrahydro-β-carbolines and spirooxindoles, a direct link to "(1H-Indol-4-yl)methanamine" as a precursor for spirooxindole tetrahydro-β-carbolines could not be established. No publications were identified that specifically describe the synthesis, detailed research findings, or medicinal chemistry applications of spirooxindole tetrahydro-β-carbolines derived from this particular starting material.

Therefore, due to the absence of specific data on the reaction of "(1H-Indol-4-yl)methanamine" to form spirooxindole tetrahydro-β-carbolines and the consequent lack of information on the medicinal chemistry of such compounds, it is not possible to generate the detailed and scientifically accurate article as requested under the specified outline. The generation of content would require speculation beyond the available scientific evidence, which would not meet the required standards of accuracy and factual reporting.

Computational and Spectroscopic Studies

Theoretical Chemistry for Mechanistic Understanding

Theoretical chemistry offers a powerful lens through which to examine the intricacies of molecular structures and reaction mechanisms. For (1H-Indol-4-yl)methanamine, computational approaches are invaluable for predicting its physicochemical properties and explaining its chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. For substituted indoles, DFT calculations can provide a good correlation between theoretical and experimental data, particularly in predicting redox potentials and electronic structures. rsc.org

DFT calculations for (1H-Indol-4-yl)methanamine would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic characteristics.

Key parameters that can be determined from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals. It can be used to understand charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Predicted Spectroscopic Data: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Table 1: Predicted Molecular Properties of (1H-Indol-4-yl)methanamine from Computational Methods (Note: The following data is derived from publicly available databases and may be based on computational predictions rather than experimental determination.)

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| Monoisotopic Mass | 146.0844 Da | uni.lu |

| XlogP (predicted) | 0.9 | uni.lu |

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the elucidation and confirmation of the chemical structure of (1H-Indol-4-yl)methanamine. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of (1H-Indol-4-yl)methanamine would exhibit characteristic signals for the protons on the indole (B1671886) ring, the aminomethyl side chain, and the N-H protons.

Aromatic Protons: The protons on the indole ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern of the indole ring. orgchemboulder.com

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the amine would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm, influenced by the neighboring amine and the aromatic ring. orgchemboulder.com

Amine Protons (-NH₂): The two protons of the primary amine would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, generally in the range of δ 1-5 ppm. orgchemboulder.com

Indole N-H Proton: The proton on the indole nitrogen would also give rise to a broad singlet, typically in the downfield region of the spectrum (δ 8.0-8.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The carbon atoms of the indole ring would resonate in the aromatic region, typically between δ 100 and 140 ppm. upi.edu

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group would be expected to appear in the range of δ 40-50 ppm.

While specific, experimentally verified NMR data for (1H-Indol-4-yl)methanamine is not provided in the search results, the expected chemical shift ranges can be predicted based on data for similar indole-containing compounds and general principles of NMR spectroscopy. nih.govchemistrysteps.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For (1H-Indol-4-yl)methanamine, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 146.19). In positive-ion mode, a prominent peak at m/z 147.09 would correspond to the protonated molecule [M+H]⁺. uni.lu

The fragmentation pattern in the mass spectrum can offer clues about the molecule's structure. Common fragmentation pathways for amines include the loss of an alkyl radical via α-cleavage. miamioh.edu For (1H-Indol-4-yl)methanamine, a likely fragmentation would involve the cleavage of the C-C bond between the indole ring and the aminomethyl group, leading to the formation of a stable indolyl-containing cation. Aromatic compounds tend to show strong molecular ion peaks due to the stability of the ring system. libretexts.org

Table 2: Predicted Mass Spectrometry Data for (1H-Indol-4-yl)methanamine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 147.09168 | 127.1 |

| [M+Na]⁺ | 169.07362 | 136.8 |

| [M-H]⁻ | 145.07712 | 129.2 |

| [M+NH₄]⁺ | 164.11822 | 149.2 |

| [M+K]⁺ | 185.04756 | 132.6 |

| [M]⁺ | 146.08385 | 125.5 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of (1H-Indol-4-yl)methanamine would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

While a crystal structure for (1H-Indol-4-yl)methanamine itself is not available in the provided search results, studies on other substituted indoles can provide insights into the expected structural features. For example, the indole ring is known to be essentially planar. mdpi.com X-ray studies on related compounds also reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. nih.govmdpi.com In the case of (1H-Indol-4-yl)methanamine, the presence of the primary amine and the indole N-H group would allow for the formation of a network of hydrogen bonds in the solid state. These interactions would significantly influence the compound's physical properties, such as its melting point and solubility.

Future Directions and Research Gaps

Exploration of Underexplored Indole (B1671886) Core Structures

The indole nucleus is a "privileged structure" in drug discovery, forming the backbone of numerous natural and synthetic biologically active compounds. researchgate.net Historically, much of the research has centered on modifications at the more reactive positions of the indole ring. However, there is a vast, underexplored chemical space associated with less common indole substitution patterns. Marine organisms, for instance, are a rich source of indole alkaloids with unique structural features and significant therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties. nih.gov These natural products often exhibit substitution at positions that are challenging to access through conventional synthetic methods.

Recent advancements in synthetic chemistry are beginning to address these challenges. For example, a novel method utilizing a copper-based catalyst has been developed for the selective functionalization of the C5 position of the indole ring, achieving yields of up to 91%. news-medical.net This regioselective C5-H functionalization opens a pathway to creating compounds with structural motifs commonly found in natural indole alkaloids and drug molecules. news-medical.net Expanding on such methodologies to target other less-reactive positions (C4, C6, and C7) of the indole core is a critical future direction. By systematically exploring these underexplored structures, researchers can potentially discover novel analogues of (1H-Indol-4-yl)methanamine with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 1: Comparison of Common vs. Underexplored Indole Substitution Positions

| Position | Reactivity | Commonality in Research | Potential for Novelty |

| N1 | High | Very Common | Moderate |

| C2 | High | Common | Moderate |

| C3 | High | Very Common | Low |

| C4 | Low | Less Common | High |

| C5 | Low | Less Common | High |

| C6 | Low | Less Common | High |

| C7 | Low | Less Common | High |

Development of Novel Therapeutic Agents Based on (1H-Indol-4-yl)methanamine